5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a benzyloxy group attached to a methyl group, which is further connected to a dioxane ring. The presence of the benzyloxy group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane typically involves the reaction of benzyloxyacetaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the acid catalyst being p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Types of Reactions:
Oxidation: The benzyloxy group in this compound can undergo oxidation to form benzaldehyde and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Hydrogen bromide in acetic acid or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: Benzaldehyde and other oxidation products.
Reduction: Corresponding alcohol.
Substitution: Brominated or other substituted derivatives.
Scientific Research Applications
5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. Its stability and reactivity make it suitable for investigating enzyme mechanisms and kinetics.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug or a drug delivery agent. The benzyloxy group can be modified to enhance the compound’s pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and as a solvent in certain industrial processes. Its chemical stability and solubility properties make it valuable in various manufacturing applications.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme function. In pharmaceutical research, the benzyloxy group can be cleaved to release active drug molecules, making it a potential prodrug. The dioxane ring provides structural stability, while the benzyloxy group offers a site for chemical modifications.
Comparison with Similar Compounds
1,4-Dioxane: A simpler dioxane compound without the benzyloxy group. It is used as a solvent and in the production of other chemicals.
2,2-Dimethyl-1,3-dioxane: Similar to 5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxane but lacks the benzyloxy group. It is used in organic synthesis and as a solvent.
Benzyloxyacetaldehyde: A precursor in the synthesis of this compound. It is used in various organic reactions.
Uniqueness: this compound is unique due to the presence of both the benzyloxy group and the dioxane ring. This combination imparts distinct chemical properties, making it more versatile in synthetic applications compared to simpler dioxanes or benzyloxy compounds. The benzyloxy group provides a site for further functionalization, while the dioxane ring offers structural stability and solubility advantages.
Properties
IUPAC Name |
2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2)16-10-13(11-17-14)9-15-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIKXAGSKRRXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.